(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate

Catalog No.
S6631174
CAS No.
1033692-97-5
M.F
C13H8BrCl2NO2
M. Wt
361.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carbo...

CAS Number

1033692-97-5

Product Name

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate

IUPAC Name

(3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate

Molecular Formula

C13H8BrCl2NO2

Molecular Weight

361.0 g/mol

InChI

InChI=1S/C13H8BrCl2NO2/c14-10-4-9(5-17-6-10)13(18)19-7-8-1-2-11(15)12(16)3-8/h1-6H,7H2

InChI Key

VMKLEHLDJAGGJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=CN=C2)Br)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=CC(=CN=C2)Br)Cl)Cl
  • Nicotinic Acid Analogue

    5-Br-NDClBz contains a nicotinic acid moiety, which is a component of vitamin B3. Researchers might investigate 5-Br-NDClBz as a potential derivative or analogue of nicotinic acid to study its biological activity in various cellular processes [].

  • Ligand Design

    The benzyl ester group attached to the nicotinic acid ring might be of interest for ligand design. Ligands are molecules that bind specifically to other molecules, such as proteins. By modifying the structure of the benzyl ester group, researchers could explore the potential of 5-Br-NDClBz as a ligand for specific targets of interest [].

  • Organic Synthesis Intermediate

    -Br-NDClBz could potentially serve as an intermediate in the synthesis of more complex molecules. The presence of the bromo group and the benzyl ester functionality might be useful for further chemical transformations.

The compound (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate is an organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a brominated pyridine moiety, and a carboxylate functional group. This compound is notable for its potential applications in medicinal chemistry due to the presence of both halogen atoms and a carboxylate group, which can influence its reactivity and biological activity.

The chemical behavior of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a target for nucleophiles.
  • Ester Hydrolysis: The carboxylate group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid.
  • Electrophilic Aromatic Substitution: The dichlorophenyl group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

The biological activity of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate has been explored through various studies. Preliminary data suggest that this compound may exhibit:

  • Antimicrobial Activity: The presence of halogens often correlates with increased antimicrobial properties.
  • Anticancer Potential: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The carboxylate group may interact with enzyme active sites, potentially leading to inhibition of specific enzymes.

Studies utilizing computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict its pharmacological profiles and toxicity .

Synthesis of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate can be achieved through several methods:

  • Direct Halogenation: Starting from 5-pyridinecarboxylic acid derivatives, bromination can be performed using brominating agents.
  • Esterification: The carboxylic acid can be converted to an ester using alcohols and acid catalysts.
  • Nucleophilic Substitution Reactions: Using appropriate nucleophiles to substitute the bromine atom in the pyridine ring.

These synthetic pathways allow for the customization of the compound's properties by varying substituents on the aromatic rings or modifying the carboxylate group.

The applications of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate are diverse and include:

  • Pharmaceutical Development: Potential use as an antimicrobial or anticancer agent.
  • Chemical Probes: Utilized in biological research to study enzyme interactions and cellular processes.
  • Agricultural Chemistry: Possible applications as a pesticide due to its biological activity against pathogens.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly employed to elucidate these interactions. Research indicates that structural modifications can significantly affect binding efficacy and selectivity towards specific enzymes or receptors .

Several compounds share structural features with (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate, making them relevant for comparison:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; phenyl ringAnticancer, neuroprotective
4-Bromo-2-chloroanilineBromo and chloro substituentsAntimicrobial
5-Chloro-2-methylpyridineChlorinated pyridineAntifungal

Uniqueness

The uniqueness of (3,4-dichlorophenyl)methyl 5-bromopyridine-3-carboxylate lies in its combination of halogenated aromatic systems with a pyridine core and a carboxylate functionality, which may enhance its pharmacological properties compared to other compounds lacking such specific structural motifs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

358.91155 g/mol

Monoisotopic Mass

358.91155 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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